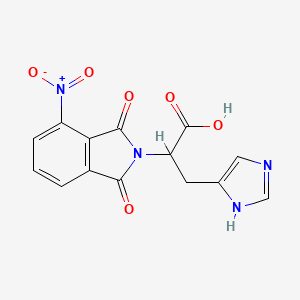

3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)-2-(4-nitro-1,3-dioxoisoindol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O6/c19-12-8-2-1-3-9(18(23)24)11(8)13(20)17(12)10(14(21)22)4-7-5-15-6-16-7/h1-3,5-6,10H,4H2,(H,15,16)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHVSASNRLSIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C(CC3=CN=CN3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the nitroisoindoline group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different functional groups.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may require the use of halogenating agents or other electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group may yield nitroso or hydroxylamine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites on proteins, while the nitroisoindoline group may participate in redox reactions or other chemical processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

* Calculated based on standard atomic weights.

Key Observations:

Sulfonamide-containing analogs (e.g., ) exhibit improved protein-binding capacity due to the sulfonyl group, a feature absent in the target compound.

Synthetic Accessibility :

- The tetrazole derivative in was synthesized in 93% yield, suggesting efficient routes for imidazole-functionalized compounds. The target compound’s synthesis may require specialized conditions due to the nitro-dioxoisoindolin moiety.

Biological Relevance: Nitro groups (target compound, ) are associated with antimicrobial and anticancer activity, while sulfonamides () are classic antibacterial agents.

Physicochemical Properties :

- The melting point of 207°C for the spiro indole-triazol derivative indicates high crystallinity, which may influence solubility and formulation.

Research Findings and Limitations

- Data Gaps : Key parameters such as solubility, pKa, and in vitro activity for the target compound are absent, limiting direct pharmacological comparisons.

Biological Activity

3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring and a nitroisoindolin moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

Mechanisms of Biological Activity

The biological activity of 3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Interaction with Receptors : It may bind to various receptors, influencing signaling pathways that regulate cellular functions.

- Antioxidant Activity : The presence of the nitro group can enhance antioxidant properties, potentially protecting cells from oxidative stress.

Research Findings

Several studies have explored the biological activities of this compound:

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria and fungi through disruption of cell membrane integrity and interference with metabolic processes .

Anticancer Potential

Preliminary studies suggest that 3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid may have anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Neuroprotective Effects

There is emerging evidence that imidazole derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation, which could be beneficial in neurodegenerative diseases .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitroimidazole derivatives against different strains of bacteria. The results showed a significant reduction in bacterial viability, suggesting that structural modifications could enhance efficacy .

- Anticancer Activity Assessment : In vitro assays demonstrated that compounds similar to 3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR resolves imidazole proton environments (δ 7.2–8.5 ppm) and nitroisoindolinone carbonyl signals (δ 165–170 ppm) .

- HPLC-MS : Confirms molecular weight (M+H⁺ expected ~400–420 Da) and detects nitro-group degradation products .

- X-ray crystallography : Resolves stereochemical uncertainties in the propanoic acid side chain (e.g., chiral center at C2) .

How can conflicting NMR data (e.g., split signals or unexpected coupling constants) be resolved for this compound?

Q. Advanced

- Variable-temperature NMR : Identifies dynamic rotational isomerism in the nitroisoindolinone moiety, which may cause signal splitting .

- COSY/NOESY : Maps through-space interactions between imidazole protons and the propanoic acid chain to confirm spatial orientation .

- DFT calculations : Predicts chemical shifts for proposed conformers and compares them to experimental data .

What biological targets or pathways are associated with this compound based on structural analogs?

Basic

Imidazole-nitroisoindolinone hybrids exhibit:

- Antimicrobial activity : Targeting bacterial enoyl-ACP reductase (e.g., IC₅₀ ~5–10 µM in S. aureus) .

- Anti-inflammatory effects : Inhibition of COX-2 via hydrophobic interactions with the isoindolinone core .

- Kinase modulation : Analogous compounds inhibit JAK2/STAT3 pathways in cancer cell lines .

How should researchers design in vivo studies to evaluate the pharmacological activity of this compound?

Q. Advanced

- Dose-ranging studies : Start with 10–50 mg/kg (oral/IP) in murine models, based on bioavailability data for imidazole-carboxylic acids .

- Control groups : Include isoindolinone-free analogs to isolate the nitro group’s contribution to efficacy .

- Endpoint analysis : Measure cytokine levels (IL-6, TNF-α) for anti-inflammatory activity and tumor volume reduction in xenograft models .

Refer to randomized block designs with split-plot arrangements for multi-variable analysis .

What strategies are recommended for structure-activity relationship (SAR) studies targeting the nitro and imidazole moieties?

Q. Advanced

- Nitro-group modifications : Replace with cyano or trifluoromethyl to assess electron-withdrawing effects on target binding .

- Imidazole substitution : Introduce methyl or benzyl groups at N1 to alter steric bulk and logP values .

- Propanoic acid chain variation : Test esterified vs. free carboxylic acid forms to modulate membrane permeability .

How stable is this compound under physiological conditions, and what degradation products are anticipated?

Q. Basic

- pH-dependent stability : Degrades rapidly at pH >7 via nitro-group reduction to amine derivatives .

- Thermal stability : Decomposes above 150°C, forming isoindolinone lactam byproducts .

- Light sensitivity : UV exposure induces imidazole ring opening, detected via HPLC retention time shifts .

What computational methods are suitable for predicting binding modes with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model interactions with COX-2’s hydrophobic pocket (PDB: 3LN1) .

- MD simulations : Assess stability of the nitroisoindolinone group in aqueous environments (GROMACS, AMBER) .

- QSAR modeling : Correlate nitro-group Mulliken charges with antimicrobial IC₅₀ values .

How should contradictory reports about this compound’s biological activity be addressed?

Q. Advanced

- Batch analysis : Verify compound purity (>98% via HPLC) to exclude impurities as confounding factors .

- Assay standardization : Re-test activity under uniform conditions (e.g., 10% FBS in DMEM, 37°C) .

- Target profiling : Use kinome-wide screening to identify off-target interactions that may explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.